molecular formula C10H12Cl3NO B2733519 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride CAS No. 2445794-26-1

8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride

Cat. No. B2733519
CAS RN: 2445794-26-1
M. Wt: 268.56
InChI Key: NFJDCTQJHMYFBN-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzazepines . These are organic compounds containing a benzene ring fused to an azepine ring (unsaturated seven-membered heterocycle with one nitrogen atom replacing a carbon atom) . The IUPAC name is 8,9-dichloro-3,4-dihydro-1-benzoxepin-5 (2H)-one .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring fused to an azepine ring . The InChI code is 1S/C10H8Cl2O2/c11-7-4-3-6-8 (13)2-1-5-14-10 (6)9 (7)12/h3-4H,1-2,5H2 . This indicates the presence of 10 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 231.08 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.

Scientific Research Applications

Conformational Analysis and Chemical Behavior

Conformational Analysis of 3-Substituted Tetrahydro-1-Benzoxepin : A study by Lachapelle and St-Jacques (1987) explored the conformational properties of 2,3,4,5-tetrahydro-1-benzoxepin derivatives using nuclear magnetic resonance. This research provides foundational knowledge on the structural behavior of benzoxepin derivatives, which is crucial for understanding their chemical reactivity and potential applications in synthesis and drug design (Lachapelle & St-Jacques, 1987).

Synthesis and Chemical Modifications

Synthesis of Benzofurans and Tetrahydro-Benzoxepin-Diones : Suzuki et al. (1992) reported on the synthesis of benzofurans and 2,3,4,5-tetrahydro-1-benzoxepin-3,5-diones, highlighting methods that could be relevant for synthesizing or modifying compounds like 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine. This research underscores the versatility of benzoxepin derivatives in synthetic chemistry and their potential as intermediates in pharmaceutical synthesis (Suzuki et al., 1992).

Photophysical Characterisation and Applications

Photostability Studies of NIR Probes : A study by Raju et al. (2016) on the photophysical characterization and photostability of NIR probes with various terminals, including chlorinated ones, provides insights into the stability and behavior of chlorinated compounds under light exposure. This research is essential for designing stable, efficient probes and materials for photophysical applications (Raju et al., 2016).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO.ClH/c11-7-4-3-6-8(13)2-1-5-14-10(6)9(7)12;/h3-4,8H,1-2,5,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJDCTQJHMYFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C(=C(C=C2)Cl)Cl)OC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride

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